N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound is a structurally complex molecule featuring a pyrido[2,3-d]pyrimidinone core fused with a thioxo group at position 2 and a 4-oxo substituent. The side chain includes a piperazine ring substituted with a 4-methoxyphenyl group, connected via an ethyl linker to an acetamide moiety. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous piperazine-acetamide syntheses .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-31-17-6-4-16(5-7-17)27-13-11-26(12-14-27)10-9-23-19(29)15-28-21(30)18-3-2-8-24-20(18)25-22(28)32/h2-8H,9-15H2,1H3,(H,23,29)(H,24,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZKHQKRNCZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a pyrido-pyrimidine structure, which is known to influence its biological activity. The molecular formula is with a molecular weight of approximately 398.53 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For example, derivatives of pyrimidine have shown significant inhibitory effects on cell proliferation in various cancer cell lines. In particular, pyrimidine nucleoside analogues have demonstrated IC50 values in the low micromolar range against human cancer cells . The thioxo group in our compound may enhance its interaction with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects in malignant cells.
Antimicrobial Activity
Compounds containing pyrido-pyrimidine frameworks have been reported to exhibit antimicrobial properties. For instance, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi . The thioxo group may contribute to this activity by disrupting microbial metabolic processes.
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities, particularly as a dopamine receptor antagonist. Compounds similar to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl) have demonstrated high affinity for dopamine D4 receptors, suggesting potential applications in treating psychiatric disorders . The selectivity for D4 over D2 receptors could minimize side effects commonly associated with antipsychotic medications.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on structural similarities with known active compounds:
- Inhibition of Enzymatic Pathways : The presence of the thioxo group may allow the compound to inhibit key enzymes involved in nucleotide synthesis or other metabolic pathways.
- Receptor Modulation : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- DNA/RNA Interaction : The pyrido-pyrimidine structure may enable the compound to intercalate into nucleic acids, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies that explore the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically relevant classes: 1. Piperazine-Acetamide Derivatives: - Example: N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin (). - Both compounds incorporate a 4-methoxyphenyl-piperazine group but differ in the acetamide-linked pyrido[2,3-d]pyrimidinone core. This structural divergence likely alters target selectivity and metabolic stability. - Synthetic Analogues: Derivatives with phenylpiperazine moieties (e.g., from ) exhibit varied bioactivities, such as antimicrobial or antipsychotic effects, depending on substituents.
Pyrido[2,3-d]pyrimidinone Derivatives: Compounds with 2-thioxo-4-oxo groups are known for kinase inhibition (e.g., cyclin-dependent kinases). Modifications in the side chain (e.g., piperazine vs. alkylamine) influence potency and pharmacokinetics .
Spectroscopic and Analytical Comparisons
NMR Profiling :
Comparative NMR analysis (as in ) reveals that regions A (positions 39–44) and B (positions 29–36) show distinct chemical shifts in structurally related compounds, suggesting differential electronic environments due to substituents. For instance, the 4-methoxyphenyl group in the target compound may deshield nearby protons compared to unsubstituted analogues .MS/MS-Based Molecular Networking :
The compound’s fragmentation pattern (via LC-MS/MS) can be clustered with related metabolites using cosine scores (). A high cosine score (>0.8) would indicate shared fragmentation pathways with piperazine-pyrimidine hybrids, while lower scores (<0.5) distinguish it from unrelated scaffolds .
Bioactivity and Target Engagement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
